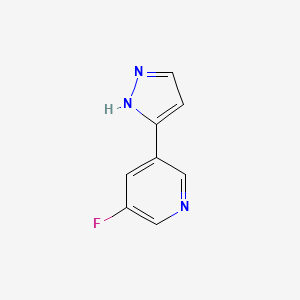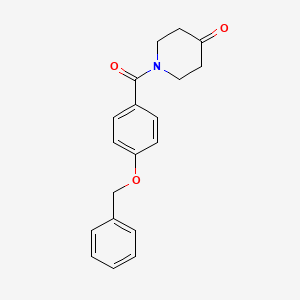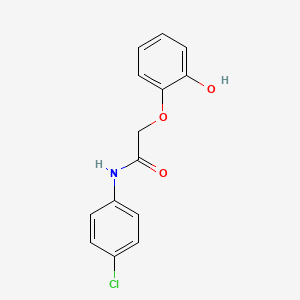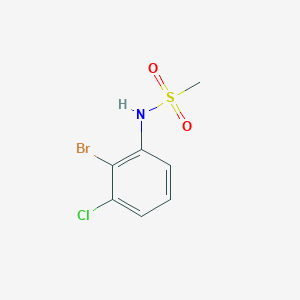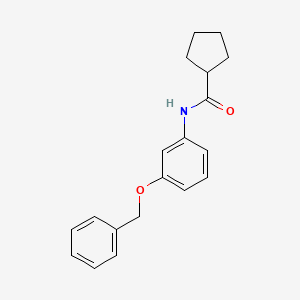
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential in preventing tooth decay. CPP-ACP is a bioactive peptide that can be synthesized in the laboratory using various methods.
Mecanismo De Acción
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide works by binding to tooth enamel and forming a protective layer that can prevent demineralization and promote remineralization. It also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic pathways. N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide can also promote the formation of hydroxyapatite crystals, which are essential for the remineralization of tooth enamel.
Biochemical and Physiological Effects
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It can increase the concentration of calcium and phosphate ions in saliva, which are essential for the remineralization of tooth enamel. It can also reduce the acidity of plaque and inhibit the growth of cariogenic bacteria. N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which can improve oral health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is easy to synthesize in the laboratory, and its mechanism of action is well understood. It is also safe and non-toxic, making it suitable for use in human studies. However, N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has some limitations for lab experiments. It can be unstable in acidic environments, and its effectiveness may be influenced by factors such as pH, temperature, and salivary flow rate.
Direcciones Futuras
There are several future directions for research on N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide. One area of research is the development of new formulations of N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide that can improve its stability and effectiveness. Another area of research is the investigation of the potential of N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide in preventing and treating other oral diseases, such as periodontitis and oral cancer. Further studies are also needed to determine the optimal dosage and duration of treatment with N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide.
Métodos De Síntesis
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide can be synthesized in the laboratory using various methods, such as solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Recombinant DNA technology involves the expression of N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide in a bacterial or yeast host.
Aplicaciones Científicas De Investigación
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential in preventing tooth decay. It has been shown to promote remineralization of tooth enamel, inhibit the growth of cariogenic bacteria, and reduce the incidence of dental caries. N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has also been studied for its potential in treating dentin hypersensitivity, reducing plaque formation, and improving oral health.
Propiedades
IUPAC Name |
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(16-9-4-5-10-16)20-17-11-6-12-18(13-17)22-14-15-7-2-1-3-8-15/h1-3,6-8,11-13,16H,4-5,9-10,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKQGFXMIJADIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
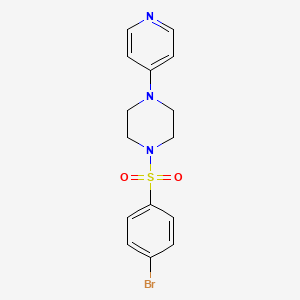
![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
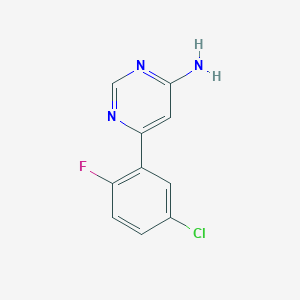
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)


![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)

